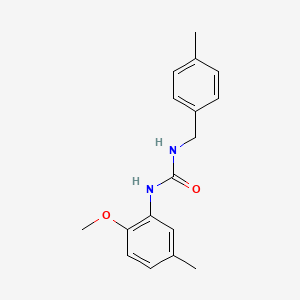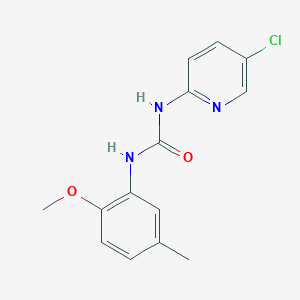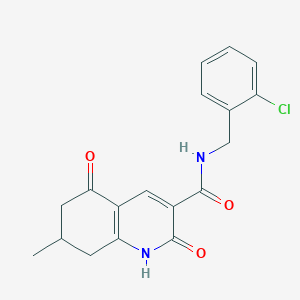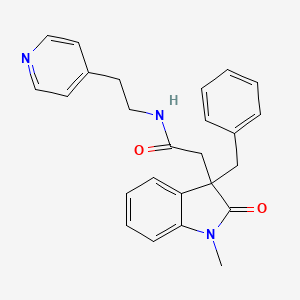
N-(2-methoxy-5-methylphenyl)-N'-(4-methylbenzyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxy-5-methylphenyl)-N'-(4-methylbenzyl)urea, also known as GW9662, is a selective antagonist of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a critical role in regulating glucose and lipid metabolism. GW9662 has been widely used in scientific research to investigate the role of PPARγ in various physiological and pathological conditions.
Mécanisme D'action
N-(2-methoxy-5-methylphenyl)-N'-(4-methylbenzyl)urea is a selective antagonist of PPARγ. It binds to the ligand-binding domain of PPARγ and prevents the binding of endogenous ligands, such as fatty acids and prostaglandins. This results in the inhibition of PPARγ activity and downstream gene expression.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including:
1. Inhibition of adipocyte differentiation: PPARγ plays a critical role in adipocyte differentiation. This compound has been shown to inhibit this process, which may have implications for the treatment of obesity and related metabolic disorders.
2. Inhibition of insulin sensitivity: PPARγ activation has been shown to improve insulin sensitivity. This compound has been used to investigate the role of PPARγ in this process and to determine whether PPARγ inhibition can be used as a therapeutic strategy for insulin resistance.
3. Inhibition of inflammation: PPARγ activation has been shown to have anti-inflammatory effects. This compound has been used to investigate the role of PPARγ in inflammation and to determine whether PPARγ inhibition can be used as a therapeutic target for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methoxy-5-methylphenyl)-N'-(4-methylbenzyl)urea has several advantages and limitations for lab experiments:
Advantages:
1. Selective inhibition of PPARγ: this compound is a selective antagonist of PPARγ, which allows for the specific investigation of PPARγ activity.
2. High potency: this compound has a high potency and can be used at low concentrations, which minimizes the potential for off-target effects.
3. Stable in solution: this compound is stable in solution, which allows for easy storage and handling.
Limitations:
1. Limited solubility: this compound has limited solubility in water and may require the use of organic solvents for experimental use.
2. Short half-life: this compound has a short half-life in vivo, which may limit its use in animal studies.
3. Potential off-target effects: Although this compound is a selective antagonist of PPARγ, it may have off-target effects on other proteins or receptors.
Orientations Futures
There are several future directions for the use of N-(2-methoxy-5-methylphenyl)-N'-(4-methylbenzyl)urea in scientific research:
1. Investigating the role of PPARγ in metabolic diseases: PPARγ has been implicated in the development of metabolic diseases, such as obesity and type 2 diabetes. This compound can be used to investigate the role of PPARγ in these conditions and to determine whether PPARγ inhibition can be used as a therapeutic strategy.
2. Examining the effects of PPARγ activation in cancer: PPARγ has been shown to have both pro- and anti-tumor effects, depending on the type of cancer. This compound can be used to investigate the effects of PPARγ activation in different types of cancer and to determine whether PPARγ activation can be used as a therapeutic target.
3. Developing more potent and selective PPARγ antagonists: Although this compound is a selective antagonist of PPARγ, it may have off-target effects on other proteins or receptors. Developing more potent and selective PPARγ antagonists may allow for more specific investigation of PPARγ activity.
Méthodes De Synthèse
N-(2-methoxy-5-methylphenyl)-N'-(4-methylbenzyl)urea can be synthesized by reacting 2-methoxy-5-methylphenyl isocyanate with 4-methylbenzylamine in the presence of a catalyst. The reaction yields this compound as a white solid with a melting point of 172-174°C. The purity of this compound can be determined by high-performance liquid chromatography (HPLC) or gas chromatography (GC).
Applications De Recherche Scientifique
N-(2-methoxy-5-methylphenyl)-N'-(4-methylbenzyl)urea has been used in a variety of scientific research applications, including:
1. Investigating the role of PPARγ in glucose and lipid metabolism: PPARγ is a key regulator of glucose and lipid metabolism. This compound has been used to selectively block the activity of PPARγ and investigate its role in these processes.
2. Studying the effects of PPARγ activation on inflammation: PPARγ activation has been shown to have anti-inflammatory effects. This compound has been used to investigate the role of PPARγ in inflammation and to determine whether PPARγ activation can be used as a therapeutic target for inflammatory diseases.
3. Examining the role of PPARγ in cancer: PPARγ has been implicated in the development and progression of various types of cancer. This compound has been used to investigate the role of PPARγ in cancer and to determine whether PPARγ inhibition can be used as a therapeutic strategy.
Propriétés
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-[(4-methylphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12-4-7-14(8-5-12)11-18-17(20)19-15-10-13(2)6-9-16(15)21-3/h4-10H,11H2,1-3H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBZLLMQKVRLVKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)NC2=C(C=CC(=C2)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4aS*,8aR*)-6-[(3-ethyl-5-methylisoxazol-4-yl)carbonyl]-1-(3-hydroxypropyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5496638.png)
![N-[(1R*,2S*)-2-phenylcyclopropyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5496654.png)
![5-(methoxymethyl)-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5496658.png)
![4,6-dimethyl-2-[(propionyloxy)amino]pyrimidine](/img/structure/B5496666.png)
![4-(3-chloro-4-ethoxybenzoyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5496668.png)


![4-(4-fluorobenzyl)-3-isopropyl-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,4-diazepan-5-one](/img/structure/B5496682.png)

![2-(3-fluorobenzyl)-4-[2-(1H-tetrazol-5-yl)benzoyl]morpholine](/img/structure/B5496702.png)
![2-cyano-3-[1-(4-methylbenzyl)-1H-indol-3-yl]acrylamide](/img/structure/B5496703.png)
![1-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4,4-difluoropiperidine](/img/structure/B5496715.png)
![N~1~-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-D-alaninamide](/img/structure/B5496722.png)
![2,3-dimethoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5496723.png)